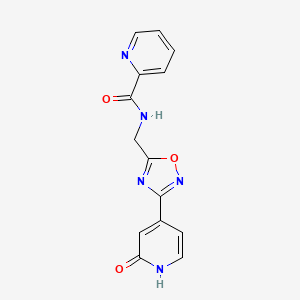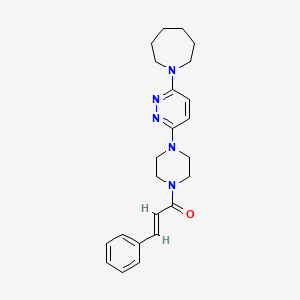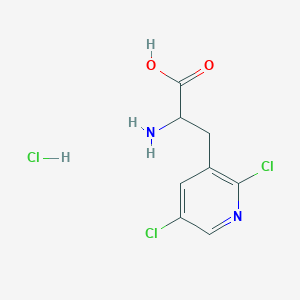
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2248257-54-5 . It has a molecular weight of 271.53 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2N2O2.ClH/c9-5-1-4 (7 (10)12-3-5)2-6 (11)8 (13)14;/h1,3,6H,2,11H2, (H,13,14);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 271.53 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;hydrochloride is involved in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For example, its rearrangement under specific conditions can lead to the formation of new compounds with potential biological activities. In a study by Chernyshev et al. (2010), the reaction between aminoguanidine and succinic acid under acid catalysis yielded a mixture that, upon further processing, resulted in the formation of compounds with zwitterionic characteristics, revealing insights into new chemical rearrangements in the dioxopyrrolidine series (Chernyshev, Chernysheva, & Starikova, 2010).
Fluorescence Derivatisation
The compound's derivatives have been studied for their potential in fluorescence derivatisation. Frade et al. (2007) demonstrated that coupling 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of various amino acids resulted in strongly fluorescent derivatives, highlighting the compound's utility in biological assays and fluorescence studies (Frade, Barros, Moura, & Gonçalves, 2007).
Antimicrobial Activities
The synthesis of derivatives from 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;hydrochloride has led to the discovery of compounds with promising antimicrobial activities. Behbehani et al. (2011) synthesized a variety of new heterocyclic substances with significant antimicrobial activities against various bacterial and yeast strains, showcasing the potential for developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Fluorescence Properties and Antibacterial Activity
Additionally, the synthesis of novel 3-pyridinecarbonitriles with amino acid function has been explored, revealing fluorescence properties and potential antibacterial activity. Girgis, Kalmouch, and Hosni (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which displayed considerable antibacterial activity, indicating the compound's role in developing fluorescent and antimicrobial agents (Girgis, Kalmouch, & Hosni, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.ClH/c9-5-1-4(7(10)12-3-5)2-6(11)8(13)14;/h1,3,6H,2,11H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGDABQRAQTDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

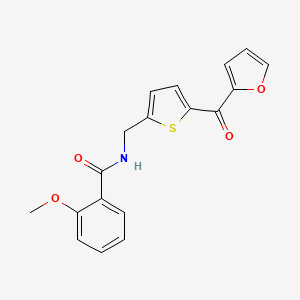

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)
![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2857246.png)
![N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2857248.png)
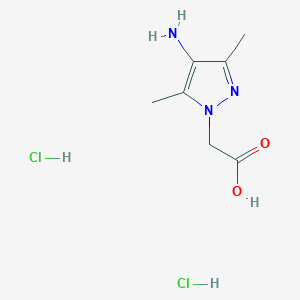

![2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2857252.png)
